4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride
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Overview
Description
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a bromomethylbenzoyl group and a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride typically involves the reaction of 4-bromomethylbenzoyl chloride with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl thiophenes with various functional groups replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated thiophene derivatives.
Reduction: Products include sulfonamides or thiols derived from the reduction of the sulfonyl chloride group.
Scientific Research Applications
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution, leading to the formation of sulfonamide or thiol derivatives. The thiophene ring’s aromaticity allows it to participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoyl chloride: Shares the bromomethylbenzoyl moiety but lacks the thiophene and sulfonyl chloride groups.
Thiophene-2-sulfonyl chloride: Contains the thiophene and sulfonyl chloride groups but lacks the bromomethylbenzoyl moiety.
Uniqueness
The presence of both electrophilic and nucleophilic centers within the same molecule allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C12H8BrClO3S2 |
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Molecular Weight |
379.7 g/mol |
IUPAC Name |
4-[4-(bromomethyl)benzoyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H8BrClO3S2/c13-6-8-1-3-9(4-2-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2 |
InChI Key |
YONYFAWFFQKWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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